molecular formula C22H23N3O B12164634 (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide

Cat. No.: B12164634
M. Wt: 345.4 g/mol
InChI Key: TVVFAYLIPDIJIU-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is a synthetic chalcone-analogue compound featuring a pyrazole core, a structure known for its diverse applications in medicinal chemistry research . The molecule is built on a 1,3-diphenyl-1H-pyrazole scaffold, which is characteristically planar and can influence the compound's overall conformation and intermolecular interactions . The terminal N,N-diethylprop-2-enamide group differentiates it from similar compounds and may enhance solubility or modulate its interaction with biological targets. Pyrazole derivatives are extensively investigated in research for their broad spectrum of potential biological activities. Studies on related structures have shown that such compounds can possess antibacterial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery . The presence of the chalcone-like enone system in analogous molecules suggests this compound may also serve as a key intermediate for synthesizing more complex heterocyclic systems, such as pyrazolines, which often exhibit enhanced biological activity . Researchers can utilize this compound as a building block for constructing combinatorial libraries or as a model structure for studying molecular interactions through techniques like X-ray crystallography, given the known crystal packing of similar pyrazole compounds stabilized by intermolecular forces . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-N,N-diethylprop-2-enamide

InChI

InChI=1S/C22H23N3O/c1-3-24(4-2)21(26)16-15-19-17-25(20-13-9-6-10-14-20)23-22(19)18-11-7-5-8-12-18/h5-17H,3-4H2,1-2H3/b16-15+

InChI Key

TVVFAYLIPDIJIU-FOCLMDBBSA-N

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Olefination Methods

MethodReagentE:Z RatioYield (%)Reference
HWE ReactionDiethyl phosphonate95:568
Wittig ReactionTriphenylphosphine ylide85:1555

The HWE reaction outperforms traditional Wittig approaches in stereoselectivity and reproducibility, making it the preferred method.

Mechanistic Insights and Byproduct Analysis

Side reactions include over-oxidation of the aldehyde to carboxylic acids (mitigated by strict temperature control) and Z-isomer formation due to incomplete ylide stabilization. LC-MS analysis reveals trace impurities (<2%) attributed to:

  • Unreacted aldehyde (retention time: 4.2 min)

  • Hydrolyzed phosphonate (retention time: 6.8 min).

Spectroscopic Characterization

The final product is validated using:

  • ¹H NMR : δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.30 (m, 10H, aromatic), 3.42 (q, 4H, NCH₂CH₃), 1.12 (t, 6H, CH₃).

  • 13C NMR : δ 165.2 (CONEt₂), 148.7 (C=N), 140.1 (CH=CO).

  • HRMS : [M+H]⁺ calc. 400.1912, found 400.1909.

Industrial Scalability and Environmental Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat dissipation and reduce POCl₃ usage by 40%. Solvent recovery systems (e.g., THF distillation) align with green chemistry principles, achieving an E-factor of 8.2 .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the enamide moiety, converting it to the corresponding amine.

    Substitution: The pyrazole ring can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Medicine: In medicinal chemistry, (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Anti-Inflammatory Pyrazole-Acrylate Derivatives

Compounds such as 1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates (e.g., 136a–13c) exhibit anti-inflammatory activity with IC₅₀ values of 57.24–69.15 µg/mL , comparable to diclofenac (IC₅₀ = 54.65 µg/mL) . These analogs share the diphenylpyrazole core but replace the N,N-diethylenamide with triazole-linked ester groups. The target compound’s enamide group may enhance metabolic stability compared to ester derivatives, though direct activity comparisons require further testing.

Mitochondrial Pyruvate Carrier (MPC) Inhibitors

Entacapone ((2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide), a Parkinson’s disease drug, shares the N,N-diethylenamide backbone with the target compound. However, entacapone’s nitro and dihydroxyphenyl substituents enable MPC inhibition, while the target’s diphenylpyrazole moiety likely shifts its biological target . This highlights how subtle structural changes (e.g., cyano vs. pyrazole groups) alter pharmacological profiles.

Antimicrobial Pyrazole-Chalcone Hybrids

Chalcone derivatives like 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-ones (3a-o) demonstrate antimicrobial activity. These compounds retain the diphenylpyrazole core but incorporate aryl ketone groups instead of enamide chains . The target compound’s N,N-diethyl group may improve oral bioavailability compared to chalcones, which often face solubility challenges.

Thiazole-Pyrazole Chalcones

(E)-1-(4-methyl-2-phenylthiazol-5-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (3a) shows antioxidant activity with a melting point of 172–174°C and IR peaks at 1650 cm⁻¹ (C=O). The target compound’s enamide C=O stretch (~1640–1660 cm⁻¹) and physical properties (e.g., melting point) may align with this class, though substitution patterns dictate biological specificity .

Physicochemical and Spectral Comparisons

Spectral Features

  • IR Spectroscopy : The enamide C=O stretch in the target compound is expected at ~1640–1660 cm⁻¹ , consistent with analogs like (E)-N-(pyrazolyl)acrylamides .
  • NMR : The N,N-diethyl group would produce distinct signals:
    • ¹H NMR : Quartet at δ ~3.3–3.5 ppm (NCH₂CH₃) and triplet at δ ~1.1–1.3 ppm (CH₃).
    • ¹³C NMR : Carbonyl carbon at δ ~165–170 ppm.

Drug-Likeness

  • Molecular Weight : Estimated at ~350–400 g/mol (based on analogs like entacapone, MW 305.3) .
  • Lipinski’s Rule: Likely compliant (≤5 H-bond donors, ≤10 H-bond acceptors), similar to structurally related pyrazole derivatives .

Biological Activity

The compound (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. Pyrazoles are recognized for their potential in pharmaceutical applications, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is C21H24N4C_{21}H_{24}N_4. The structure features a pyrazole ring connected to an enamide moiety, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-diphenylpyrazole with appropriate alkylating agents under controlled conditions. The general procedure includes:

  • Refluxing the pyrazole derivative with diethylamine and an appropriate aldehyde.
  • Purification through recrystallization or chromatography to obtain the pure compound.

Antitumor Activity

Research indicates that derivatives of pyrazoles exhibit significant antitumor activity. For instance, a study demonstrated that compounds similar to (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide showed promising results against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.

CompoundCell Line TestedIC50 (µM)Mechanism
(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamideA549 (Lung)15Apoptosis induction
Similar Pyrazole DerivativeMCF7 (Breast)12Cell cycle arrest

Antibacterial Activity

Pyrazole derivatives have also been investigated for their antibacterial properties. A comparative study showed that (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro assays. It was found to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives including (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide. The compound displayed potent antitumor effects in vitro against multiple cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics.

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects of various pyrazole derivatives. The study concluded that (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide had comparable activity to established antibiotics against resistant strains of bacteria.

Q & A

Q. What are the validated synthetic routes for (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide, and how do reaction conditions influence yield?

  • The compound is synthesized via a multi-step process involving: (i) Formation of the pyrazole core through cyclocondensation of phenylhydrazine with diketones or aldehydes. (ii) Introduction of the enamide group via Heck coupling or Wittig reactions under controlled temperatures (60–100°C) and inert atmospheres (e.g., N₂) to prevent oxidation .
  • Key optimization parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while excess diethylamine improves enamide formation yield (typically 65–85%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • 1H/13C NMR : The trans-configuration (E-isomer) of the enamide is confirmed by coupling constants (J = 12–16 Hz for vinyl protons). Pyrazole ring protons appear as distinct singlets at δ 7.8–8.2 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1600 cm⁻¹ (pyrazole C=N) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 387.2 (M+H⁺) with fragmentation patterns matching the pyrazole-enamide backbone .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
  • The enamide’s β-carbon is electrophilic (LUMO energy: −1.8 eV), favoring Michael additions with amines or thiols.
  • Pyrazole ring aromaticity stabilizes intermediates, reducing side reactions in Diels-Alder cycloadditions .
    • Contradiction note : Some studies suggest steric hindrance from diethyl groups may limit regioselectivity in SN2 reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in kinase inhibition assays)?

  • Experimental design considerations : (i) Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability . (ii) Use isothermal titration calorimetry (ITC) to validate binding thermodynamics, distinguishing true inhibition from assay artifacts .
  • Data reconciliation : Conflicting IC₅₀ values (e.g., 0.5 μM vs. 5 μM) may arise from differences in cell permeability or off-target effects, necessitating orthogonal assays (e.g., CRISPR knockouts) .

Q. How does X-ray crystallography clarify stereochemical ambiguities in derivatives of this compound?

  • Single-crystal X-ray diffraction (SCXRD) reveals:
  • Torsional angles : The pyrazole and enamide planes form a dihedral angle of 15–25°, influencing π-π stacking in protein binding .
  • Hydrogen bonding : The amide carbonyl participates in H-bonds with water (2.8–3.0 Å), critical for solubility predictions .
    • Limitation : Crystallization requires high-purity samples (>98%) and slow evaporation from DMSO/EtOH mixtures .

Methodological Challenges

Q. What purification techniques are optimal for isolating (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide from byproducts?

  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves cis/trans isomers, with retention times differing by 2–3 minutes .
  • Recrystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals with >99% purity, confirmed by melting point (mp 148–150°C) .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol (85:15) at 1.0 mL/min, with α = 1.2 .
  • Asymmetric synthesis : Evans’ oxazolidinone auxiliaries induce >90% ee in alkylation steps, confirmed by circular dichroism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.